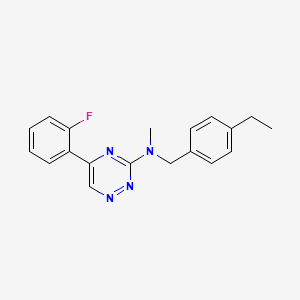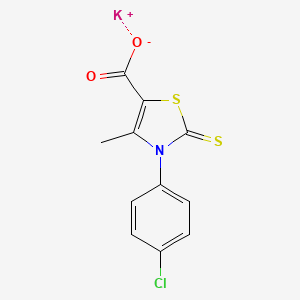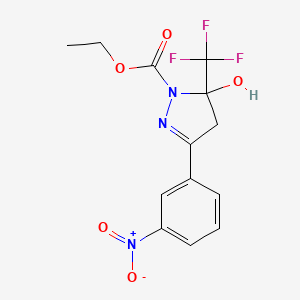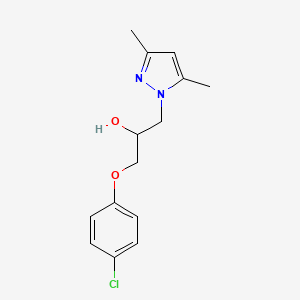
N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has shown promising results in various studies, including its use as a fluorescent probe for detecting and quantifying proteins, as well as its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide is not fully understood. However, it is believed that the compound binds to specific proteins and modulates their activity, leading to the observed biological effects.
Biochemical and Physiological Effects:
N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This inhibition leads to a reduction in the production of inflammatory mediators, which can help alleviate inflammation.
In addition, N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide has been shown to have anti-cancer properties. The compound has been shown to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide is its selectivity for certain proteins. This makes it a useful tool for studying the activity of specific proteins in cells and tissues. In addition, the compound is relatively easy to synthesize and purify, which makes it accessible to many researchers.
However, there are also limitations to the use of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide in lab experiments. One limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results. In addition, the compound may have limited solubility in certain solvents, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are many potential future directions for the study of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide. One direction is the development of new fluorescent probes based on the chemical structure of the compound. These probes could be used to detect and quantify a wide range of proteins, which would be useful in various fields of research.
Another potential future direction is the development of new therapeutic agents based on the anti-inflammatory and anti-cancer properties of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide. These agents could be used to treat a wide range of diseases, including cancer and inflammatory disorders.
Overall, N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide is a versatile compound that has many potential applications in scientific research. Its unique chemical structure and biological properties make it a valuable tool for studying proteins and developing new therapeutic agents.
Méthodes De Synthèse
The synthesis of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide involves the reaction of 1-naphthalenesulfonyl chloride with N-allyl-1,3-dioxoisoindoline in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
The unique chemical structure of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide has made it a popular choice for various scientific research applications. One of the most common applications is as a fluorescent probe for detecting and quantifying proteins. The compound has been shown to selectively bind to proteins and emit fluorescence upon binding, which can be used to detect and quantify the amount of protein present in a sample.
Another potential application of N-allyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-naphthalenesulfonamide is as a therapeutic agent for various diseases. The compound has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-prop-2-enylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c1-2-13-22-28(26,27)19-12-11-18(14-7-3-4-8-15(14)19)23-20(24)16-9-5-6-10-17(16)21(23)25/h2-12,22H,1,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYCFVLHASGUIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxoisoindol-2-yl)-N-prop-2-enylnaphthalene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-{[(4-methoxy-1-naphthyl)oxy]methyl}-3-isoxazolyl)carbonyl]-3-piperidinol](/img/structure/B5231208.png)
![1-(2-fluorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5231213.png)


![cyclohexyl (7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5231260.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-2-methyl-1(2H)-isoquinolinone](/img/structure/B5231271.png)
![1-cyclohexyl-2-(3,4-dichlorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5231273.png)

![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]-2-methoxyphenyl benzoate](/img/structure/B5231290.png)
![4-[(diphenylacetyl)amino]-N-(4-nitrophenyl)benzamide](/img/structure/B5231292.png)
![3-[(benzyloxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5231298.png)

![2-methoxy-5-{[(3-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5231307.png)